1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- is an organic compound with the molecular formula C₁₆H₂₂O₂ It is a ketone with a complex structure, featuring a cyclohexyl group, a hydroxy group, a methyl group, and a phenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl ketone with phenylmagnesium bromide, followed by oxidation to introduce the hydroxy group. Another method involves the aldol condensation of cyclohexanone with benzaldehyde, followed by reduction and methylation steps to achieve the desired structure .
Industrial Production Methods
Industrial production of 1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-cyclohexyl-2-methyl-1-phenyl-1,3-propanedione.
Reduction: Formation of 3-cyclohexyl-3-hydroxy-2-methyl-1-phenylpropan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s overall structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propanone: A simpler ketone with a phenyl group attached to a propanone backbone.
Cyclohexylmethyl ketone: A ketone with a cyclohexyl group attached to a methyl ketone.
3-Hydroxy-1-phenyl-1-propanone: A ketone with a hydroxy group and a phenyl group attached to a propanone backbone.
Uniqueness
1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- is unique due to its combination of functional groups and structural complexity. The presence of the cyclohexyl, hydroxy, methyl, and phenyl groups in a single molecule provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
344349-02-6 |
---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
3-cyclohexyl-3-hydroxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H22O2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2,4-5,8-9,12,14,16,18H,3,6-7,10-11H2,1H3 |
InChI Key |
PIBLHZAVEPUFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CCCCC1)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.